

# Spectroscopic Profile of Z-D-Asp-OH: A Technical Guide

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## Compound of Interest

Compound Name: **Z-D-Asp-OH**

Cat. No.: **B554537**

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**Introduction:** This technical guide provides a comprehensive overview of the spectroscopic data for N- $\alpha$ -Cbz-D-aspartic acid (**Z-D-Asp-OH**), a key building block in peptide synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the characterization and quality control of **Z-D-Asp-OH**.

## Chemical Structure and Properties

- IUPAC Name: (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid
- Synonyms: N-Carbonbenzyloxy-D-aspartic acid, **Cbz-D-Asp-OH**
- CAS Number: 78663-07-7[1]
- Molecular Formula:  $C_{12}H_{13}NO_6$ [1]
- Molecular Weight: 267.23 g/mol [1]

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Z-D-Asp-OH** based on its chemical structure and established principles of spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted) Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.5	Broad Singlet	2H	Carboxylic Acid (-COOH) x 2
~7.8	Doublet	1H	Amide (-NH)
7.30 - 7.40	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
5.08	Singlet	2H	Benzylidic (-CH <sub>2</sub> -Ph)
4.45 - 4.55	Multiplet	1H	$\alpha$ -CH
2.65 - 2.85	Multiplet	2H	$\beta$ -CH <sub>2</sub>

<sup>13</sup>C NMR (Carbon NMR) Data (Predicted) Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~173.0	Carboxylic Acid Carbonyl ( $\beta$ -COOH)
~171.5	Carboxylic Acid Carbonyl ( $\alpha$ -COOH)
~156.0	Carbamate Carbonyl (N-COO-)
~137.0	Aromatic C (quaternary, C-CH <sub>2</sub> )
~128.4	Aromatic CH (ortho/meta)
~127.8	Aromatic CH (para)
~65.6	Benzylidic Carbon (-CH <sub>2</sub> -Ph)
~51.0	$\alpha$ -Carbon (CH)
~36.5	$\beta$ -Carbon (CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 2500	O-H Stretch (very broad)	Carboxylic Acid (O-H)
~3300	N-H Stretch	Amide (N-H)
3100 - 3000	C-H Stretch (sp <sup>2</sup> )	Aromatic C-H
3000 - 2850	C-H Stretch (sp <sup>3</sup> )	Aliphatic C-H
~1710	C=O Stretch (strong, sharp)	Carboxylic Acid (C=O)
~1690	C=O Stretch (strong, sharp)	Carbamate (Amide I)
~1540	N-H Bend	Amide (Amide II)
1600, 1495, 1450	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Carboxylic Acid/Ester

## Mass Spectrometry (MS)

Mass spectrometry data is typically acquired using a soft ionization technique like Electrospray Ionization (ESI).

m/z (Mass-to-Charge Ratio)	Ion Type	Predicted Fragments (Loss of)
268.0765	[M+H] <sup>+</sup> (Positive Ion Mode)	-
266.0618	[M-H] <sup>-</sup> (Negative Ion Mode)	-
224.0866	[M+H-CO <sub>2</sub> ] <sup>+</sup>	Carboxylic Acid group (44 Da)
178.0502	[M+H-C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	Benzyl group (91 Da) and Oxygen (16 Da)
160.0761	[M+H-C <sub>7</sub> H <sub>6</sub> O <sub>2</sub> ] <sup>+</sup>	Benzyl group (91 Da) and Oxygen (16 Da)
91.0542	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (from benzylic cleavage)

# Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## NMR Spectroscopy Protocol (Solution State)

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Z-D-Asp-OH** solid powder.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.
  - Vortex the tube until the sample is completely dissolved. If solubility is an issue, gentle heating or sonication may be applied.
- Instrumentation and Data Acquisition:
  - The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - The instrument is tuned and shimmed for the specific probe and solvent to ensure high magnetic field homogeneity.
  - For <sup>1</sup>H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse program (e.g., zgppg30) is used to obtain singlet peaks for all carbons. Key parameters include a 30° pulse angle, a wider spectral width of ~220 ppm, and a longer acquisition time and relaxation delay. Due to the low natural abundance of <sup>13</sup>C, several hundred to thousands of scans are typically required.
- Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
- Processing steps include Fourier transformation, phase correction, and baseline correction.
- Chemical shifts ( $\delta$ ) are referenced internally to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
- For  $^1\text{H}$  NMR, the signals are integrated to determine the relative ratio of protons.

## IR Spectroscopy Protocol (KBr Pellet)

- Sample Preparation:
  - Use spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an oven at  $\sim 110^\circ\text{C}$  for several hours and stored in a desiccator to prevent moisture absorption.[\[2\]](#)
  - Weigh approximately 1-2 mg of the **Z-D-Asp-OH** sample and 100-200 mg of the dried KBr. [\[3\]](#) The typical sample-to-KBr ratio is 1:100.[\[3\]](#)
  - Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[2\]](#)[\[3\]](#) This minimizes light scattering (the Christiansen effect).
- Pellet Formation:
  - Transfer the powder mixture into a pellet die.
  - Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[\[4\]](#)[\[5\]](#) Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[\[2\]](#)[\[4\]](#)
  - Carefully release the pressure and extract the thin, transparent, or translucent KBr pellet from the die.
- Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.
- Acquire the sample spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol (ESI-MS)

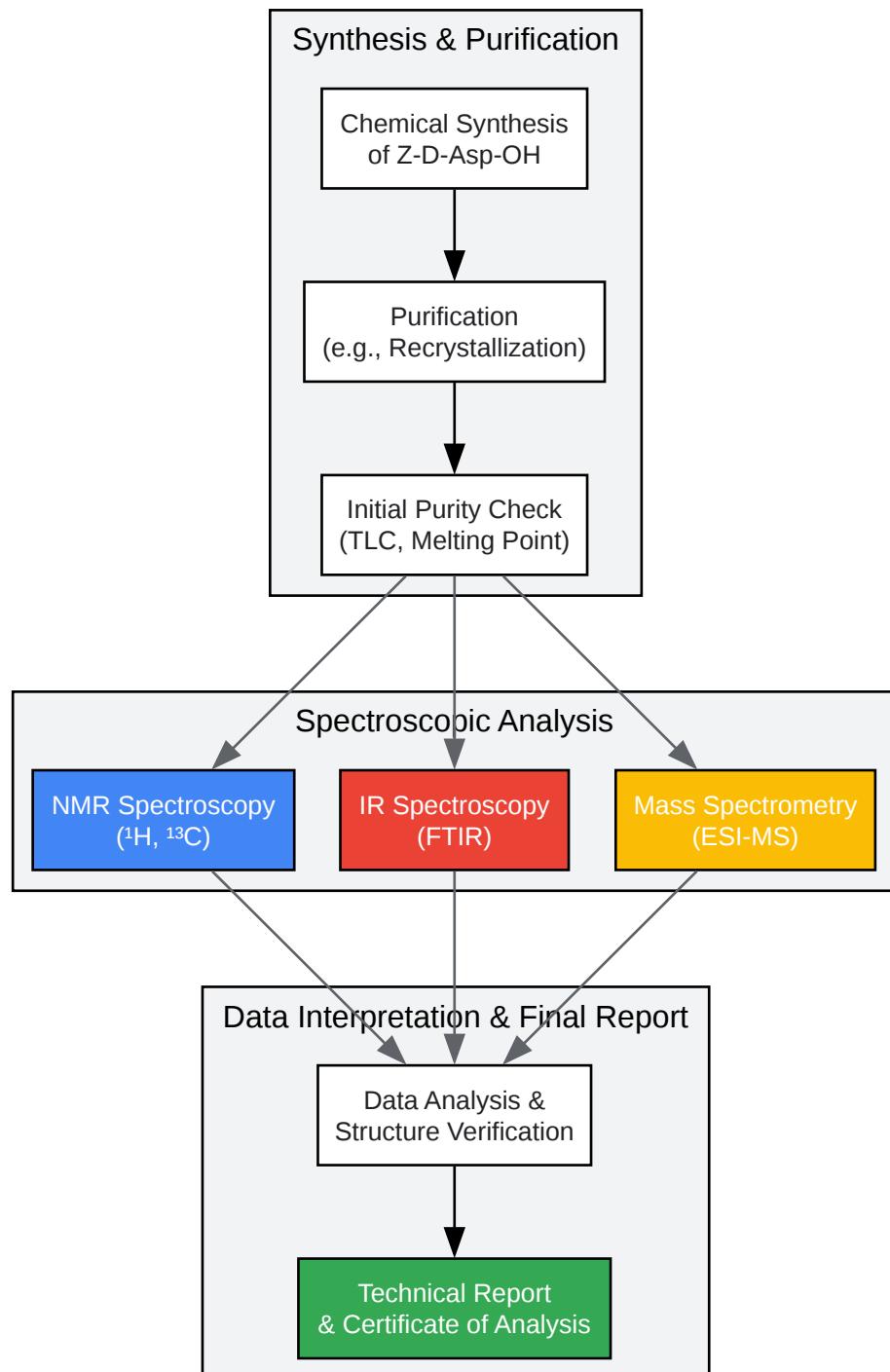
- Sample Preparation:
  - Prepare a dilute solution of **Z-D-Asp-OH** (typically 1-10  $\mu\text{M}$ ) in a suitable volatile solvent system. A common choice is a mixture of methanol or acetonitrile with water, often containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) to promote ionization.
  - The sample is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.<sup>[6]</sup>
- Instrumentation and Data Acquisition:
  - The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
  - The ESI source parameters are optimized, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and source temperature, to achieve a stable spray and efficient ionization.
  - The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is calibrated using a known standard.
  - Spectra are acquired in either positive or negative ion mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ) and its fragments.
  - For structural confirmation, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented via collision-induced dissociation (CID) to produce a

characteristic fragmentation pattern.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **Z-D-Asp-OH**.

## Workflow for Spectroscopic Characterization of Z-D-Asp-OH

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Spectroscopic Characterization Workflow.

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## References

- 1. compoundchem.com [compoundchem.com]
- 2. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 3. shimadzu.com [shimadzu.com]
- 4. youtube.com [youtube.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. phys.libretexts.org [phys.libretexts.org]
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